molecular formula C16H17N5O3 B12700727 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate CAS No. 84696-88-8

4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate

Cat. No.: B12700727
CAS No.: 84696-88-8
M. Wt: 327.34 g/mol
InChI Key: DMBGMHKRHILUNH-MLBSPLJJSA-N
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Description

4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate typically involves multicomponent reactions. These reactions often utilize indole derivatives and pyrazole precursors under specific conditions to achieve the desired product . The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and catalysts would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant share the pyrazole moiety.

Uniqueness

What sets 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate apart is its unique combination of indole and pyrazole structures

Biological Activity

4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure combining elements of indole and pyrazole, which are known for their diverse biological activities. The structural formula can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds in the pyrazole class have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
  • Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Biological Activities

The compound has been studied for several biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6. For instance, compounds structurally similar to 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole have demonstrated up to 85% inhibition of these cytokines at concentrations around 10 µM .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that related pyrazole compounds exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups is critical for enhancing this activity .

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties through modulation of apoptotic pathways. Similar indole-based compounds have been reported to induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

Several studies have explored the efficacy of related compounds:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, a series of compounds were tested against carrageenan-induced edema in mice. One derivative showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Anti-inflammatoryCompound A10
AntimicrobialCompound B32
AnticancerCompound CNot specified

Properties

CAS No.

84696-88-8

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

acetic acid;4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide

InChI

InChI=1S/C14H13N5O.C2H4O2/c1-8-11(13(20)19(18-8)14(15)16)6-9-7-17-12-5-3-2-4-10(9)12;1-2(3)4/h2-7,18H,1H3,(H3,15,16);1H3,(H,3,4)/b9-6+;

InChI Key

DMBGMHKRHILUNH-MLBSPLJJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C(=N)N)/C=C/2\C=NC3=CC=CC=C32.CC(=O)O

Canonical SMILES

CC1=C(C(=O)N(N1)C(=N)N)C=C2C=NC3=CC=CC=C32.CC(=O)O

Origin of Product

United States

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